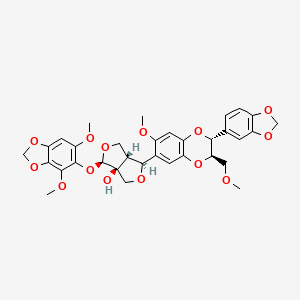
Haedoxan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Haedoxan is a natural product found in Phryma leptostachya with data available.
Wissenschaftliche Forschungsanwendungen
Natural Insecticide
Haedoxan A is recognized primarily for its insecticidal properties against various pests. Research indicates that it acts on insect neuromuscular systems, affecting both axonal conduction and synaptic transmission.
- Mechanism of Action : this compound A influences excitatory junctional potentials (EJPs) at the Drosophila neuromuscular junction by delaying their decay rate and increasing the frequency of miniature EJPs (mEJPs). This modulation suggests a potential for developing new insecticides that target similar pathways in pests .
- Efficacy Against Specific Pests : Studies have shown that this compound A is effective against common agricultural pests such as Musca domestica (houseflies) and Culex pipiens pallens (mosquitoes). Its insecticidal activity is comparable to synthetic pyrethroids, making it a viable alternative in pest management strategies .
Pharmacological Potential
Beyond its insecticidal applications, this compound A exhibits promising pharmacological properties.
- Antifungal and Antibacterial Activity : Research highlights the compound's potential as an antifungal and antibacterial agent. The natural structure of this compound A allows it to interact with biological systems effectively, which could be leveraged in developing new antimicrobial therapies .
- Anticancer Properties : Preliminary studies suggest that compounds related to this compound may have anticancer effects. The mechanisms by which these compounds inhibit cell division could provide insights into novel cancer treatment strategies .
Resistance Management
The development of resistance among pest populations poses a significant challenge in agriculture. This compound A has been studied for its role in managing resistance.
- Cross-Resistance Studies : Research indicates that mutations conferring resistance to conventional insecticides do not necessarily confer resistance to this compound A. For instance, a study found that Drosophila melanogaster strains resistant to pyrethroids remained susceptible to this compound A, suggesting that it could be used effectively in integrated pest management programs .
Comprehensive Data Table
| Application | Details |
|---|---|
| Natural Insecticide | Effective against Musca domestica and Culex pipiens pallens. Mechanism involves modulation of synaptic transmission. |
| Antifungal Activity | Exhibits potential antifungal properties; further research needed for clinical applications. |
| Antibacterial Activity | Shows promise as an antibacterial agent; may lead to new treatments for bacterial infections. |
| Anticancer Potential | Related compounds may inhibit cell division; requires more research to confirm efficacy against cancer cells. |
| Resistance Management | Effective against pyrethroid-resistant pests; offers a strategy for sustainable pest control practices. |
Case Studies
- Drosophila Model Studies : Various studies using Drosophila melanogaster have elucidated the effects of this compound A on neuromuscular junctions, demonstrating its ability to modify sodium channel activity, which is crucial for developing targeted insecticides .
- Field Trials on Agricultural Pests : Field trials assessing the effectiveness of this compound A against agricultural pests have shown comparable results to synthetic alternatives, indicating its viability as a natural pesticide .
- Pharmacological Assessments : Laboratory assessments of this compound's antibacterial and antifungal properties have indicated significant activity against various pathogens, warranting further exploration into its therapeutic potential .
Eigenschaften
CAS-Nummer |
123619-26-1 |
|---|---|
Molekularformel |
C33H34O14 |
Molekulargewicht |
654.6 g/mol |
IUPAC-Name |
(3R,3aS,6S,6aR)-6-[(2R,3R)-3-(1,3-benzodioxol-5-yl)-6-methoxy-2-(methoxymethyl)-2,3-dihydro-1,4-benzodioxin-7-yl]-3-[(4,6-dimethoxy-1,3-benzodioxol-5-yl)oxy]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C33H34O14/c1-35-12-26-27(16-5-6-19-21(7-16)42-14-41-19)46-23-9-20(36-2)17(8-22(23)45-26)28-18-11-39-32(33(18,34)13-40-28)47-30-24(37-3)10-25-29(31(30)38-4)44-15-43-25/h5-10,18,26-28,32,34H,11-15H2,1-4H3/t18-,26-,27-,28-,32-,33-/m1/s1 |
InChI-Schlüssel |
SVQIUEXUTJVJTM-KTIWSMOXSA-N |
SMILES |
COCC1C(OC2=C(O1)C=C(C(=C2)OC)C3C4COC(C4(CO3)O)OC5=C(C=C6C(=C5OC)OCO6)OC)C7=CC8=C(C=C7)OCO8 |
Isomerische SMILES |
COC[C@@H]1[C@H](OC2=C(O1)C=C(C(=C2)OC)[C@@H]3[C@H]4CO[C@@H]([C@]4(CO3)O)OC5=C(C=C6C(=C5OC)OCO6)OC)C7=CC8=C(C=C7)OCO8 |
Kanonische SMILES |
COCC1C(OC2=C(O1)C=C(C(=C2)OC)C3C4COC(C4(CO3)O)OC5=C(C=C6C(=C5OC)OCO6)OC)C7=CC8=C(C=C7)OCO8 |
Synonyme |
1-hydroxy-2-((2,6-dimethoxy-3,4-methylenedioxyphenyl)oxy)-6-(6'-methoxy-2'-methoxymethyl-3'-(3,4-methylenedioxy)phenyl)-2',3'-dihydro-l',4'-benzodioxin-7'-yl)-3,7-dioxabicyclo(3.3.0)octane haedoxan A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















